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molecular formula C10H11BrO2 B1292824 Ethyl 5-bromo-2-methylbenzoate CAS No. 359629-91-7

Ethyl 5-bromo-2-methylbenzoate

Cat. No. B1292824
M. Wt: 243.1 g/mol
InChI Key: NHMJLUHCYZHKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08586550B2

Procedure details

To a solution of bromide 3 (39.0 g, 161 mmol) in 1,4-dioxane (150 mL) were added NaI (48.2 g, 321 mmol), CuI (1.6 g, 8.03 mmol) and N,N′-dimethylethyldiamine (1.8 mL, 16.1 mmol). The mixture was evacuated and backfilled with N2. The mixture was stirred at 110° C. for 15 h. The mixture was cooled to room temperature and filtered off through celite. The filtrated was evaporated under vacuum to remove solvent. The residue was diluted with EtOAc and washed with aq. 50% NH4Cl solution. The organic layer was dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica column chromatography to provide the titled compound 4 (41.3 g, 89%).
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
48.2 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylethyldiamine
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.6 g
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8].[Na+].[I-:15]>O1CCOCC1.[Cu]I>[I:15][C:2]1[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OCC)C1)C
Name
Quantity
48.2 g
Type
reactant
Smiles
[Na+].[I-]
Name
N,N′-dimethylethyldiamine
Quantity
1.8 mL
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Name
CuI
Quantity
1.6 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered off through celite
CUSTOM
Type
CUSTOM
Details
The filtrated was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
washed with aq. 50% NH4Cl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica column chromatography

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
IC=1C=CC(=C(C(=O)OCC)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.3 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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